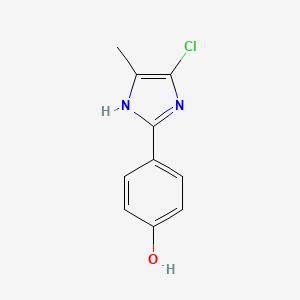
4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The reaction is carried out in a one-pot synthesis, which simplifies the process and improves yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its quality and consistency for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, leading to a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atom can result in a wide range of substituted imidazole derivatives.
Scientific Research Applications
4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imidazole ring can coordinate with metal ions or participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-diphenyl-1H-imidazol-2-yl)phenol: This compound features a similar imidazole ring but with different substituents, leading to distinct chemical and biological properties.
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: Another imidazole derivative with different substituents, offering unique applications in research and industry.
Uniqueness
4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the chlorine atom and the methyl group on the imidazole ring, along with the phenol group, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-(4-chloro-5-methyl-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(11)13-10(12-6)7-2-4-8(14)5-3-7/h2-5,14H,1H3,(H,12,13) |
InChI Key |
ZKFUPWYPCNEQOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
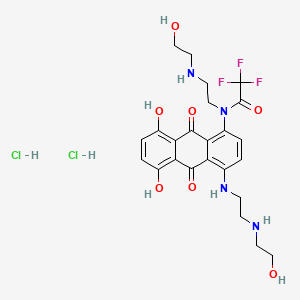
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)
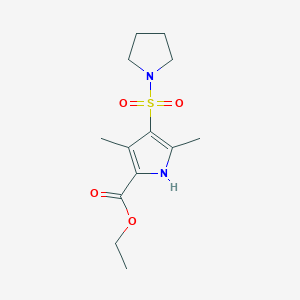




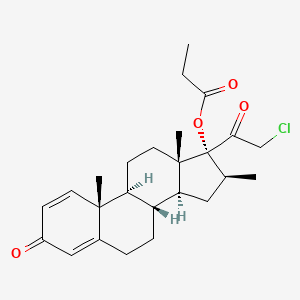
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
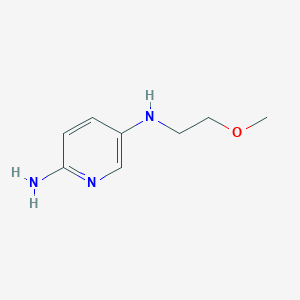
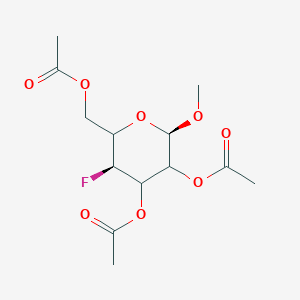
![3-(4-chlorophenyl)sulfanyl-2-pyridin-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13857309.png)
